Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
Overview
Description
“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate” is a chemical compound with the CAS Number: 1000045-93-1 and a molecular weight of 205.21 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines, which includes “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate”, can be achieved through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The linear formula of “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate” is C11H11NO3 . The InChI code is 1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-10(13)12-9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13) .Chemical Reactions Analysis
The synthesis of “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate” involves a Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .Physical And Chemical Properties Analysis
“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate” is a solid at room temperature . It has a boiling point of 402.4±45.0C at 760 mmHg and a flash point of 197.2 .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate and its derivatives have been extensively studied for their synthesis and molecular structure. Rudenko et al. (2012) described the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates and established the structure of a phenyl derivative using X-ray structural analysis (Rudenko et al., 2012).
Ultrasound Irradiation in Synthesis
The use of ultrasound irradiation in the synthesis of methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives has been investigated. Thirumalai et al. (2006) synthesized various methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives using thermal and ultrasound irradiation methods, demonstrating the efficiency of these methods in chemical synthesis (Thirumalai et al., 2006).
Anticancer Activity
One of the significant applications of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate derivatives is in the field of cancer research. Gaber et al. (2021) synthesized derivatives of this compound and evaluated their anticancer effect against the breast cancer MCF-7 cell line, finding significant activity in some of the synthesized compounds (Gaber et al., 2021).
Myorelaxant Activity
The potential myorelaxant activity of methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives has also been a subject of study. Gündüz et al. (2008) synthesized hexahydroquinoline derivatives and screened them for myorelaxant and potassium channel opening activities, indicating potential applications in muscle relaxation therapies (Gündüz et al., 2008).
Antibacterial Agents
Research has also been conducted on the antibacterial properties of methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives. Balaji et al. (2013) synthesized 2-chloroquinolin-4-pyrimidine carboxylate derivatives using ultrasound-promoted reactions and screened them for antibacterial activity, showing moderate efficacy against various bacterial strains (Balaji et al., 2013).
Antibiotic Discovery
In the search for new antibiotics, derivatives of methyl 2-oxo-1,2,3,4-tetrahydroquinoline have been explored. Asolkar et al. (2004) identified a tetrahydroquinoline derivative, helquinoline, with significant biological activity against bacteria and fungi (Asolkar et al., 2004).
Safety And Hazards
properties
IUPAC Name |
methyl 2-oxo-3,4-dihydro-1H-quinoline-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-10(13)12-9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGJUSPLIAWGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC(=O)N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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